Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(1-Propylsulfanyl)phenylboronic Acid Pinacol Ester
Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(1-Propylsulfanyl)phenylboronic Acid Pinacol Ester
Executive Summary
In modern drug discovery and advanced materials science, the strategic placement of heteroatoms on aryl scaffolds is critical for tuning electronic properties and steric profiles. 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester (CAS: 2377611-93-1) represents a highly versatile, bifunctional building block. It combines the robust reactivity of a boronic acid pinacol (Bpin) ester—ideal for Suzuki-Miyaura cross-coupling—with an ortho-propylsulfanyl (thioether) moiety.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic causality behind its behavior in transition-metal catalysis, and field-proven, self-validating experimental protocols for its application.
Physicochemical Profiling & Structural Analysis
The structural architecture of 2-(1-propylsulfanyl)phenylboronic acid pinacol ester dictates its stability and reactivity. The bulky pinacolato ligand mitigates the spontaneous trimerization (boroxine formation) and protodeboronation pathways that typically plague free boronic acids. Concurrently, the lipophilic propylsulfanyl chain enhances the molecule's solubility in non-polar organic solvents while introducing significant steric bulk at the ortho position[1][2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester |
| CAS Number | 2377611-93-1 |
| Molecular Formula | C₁₅H₂₃BO₂S |
| Molecular Weight | 278.22 g/mol |
| Topological Polar Surface Area (TPSA) | ~43.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (2 Oxygen, 1 Sulfur) |
| Rotatable Bonds | 4 |
| Physical State (Ambient) | Viscous liquid to low-melting solid |
Mechanistic Insights: Thioether-Directed Catalysis
The ortho-thioether group is not a passive spectator during cross-coupling reactions; it actively participates in the catalytic cycle through soft-soft interactions with transition metals[3].
The Causality of Catalyst Trapping: Palladium(II) intermediates, formed after the oxidative addition of an aryl halide, are soft Lewis acids. The sulfur atom of the propylsulfanyl group acts as a soft Lewis base. During the Suzuki-Miyaura coupling of this specific boronic ester, the sulfur atom can coordinate to the Pd(II) center, forming a stable palladacycle.
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The Problem: If this coordination is too strong, it traps the palladium in an off-cycle resting state, preventing the transmetalation step and stalling the reaction.
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The Solution: To outcompete the thioether coordination, the reaction requires highly coordinating, electron-rich, and sterically demanding biarylphosphine ligands (e.g., XPhos or SPhos). The steric bulk of XPhos forces the dissociation of the sulfur atom, allowing the Bpin ester to approach the Pd(II) center for successful transmetalation.
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting thioether-Pd(II) coordination.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time.
Protocol 1: Sterically Hindered Suzuki-Miyaura Cross-Coupling
This protocol utilizes XPhos to overcome the ortho-steric hindrance and thioether coordination.
Reagents:
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2-(1-Propylsulfanyl)phenylboronic acid pinacol ester (1.2 equiv)
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Aryl bromide (1.0 equiv)
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Pd(OAc)₂ (5 mol%)
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XPhos (10 mol%)
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K₃PO₄ (3.0 equiv)
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Solvent: Toluene/H₂O (10:1, v/v)
Step-by-Step Methodology:
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Preparation: Charge a Schlenk flask with the aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.
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Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the boronic ester dissolved in degassed Toluene/H₂O.
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Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.
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Self-Validation Checkpoint (LC-MS): Sample the organic layer. The complete consumption of the aryl bromide and the appearance of the product mass[M+H]⁺ confirms successful transmetalation. Diagnostic: If the reaction stalls at <50% conversion, it indicates catalyst trapping by the thioether, validating the need to verify ligand integrity or increase XPhos loading.
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Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. To prevent the thioether product from retaining palladium impurities, treat the organic layer with a palladium scavenger (e.g., SiliaMetS® Thiol, 3.0 equiv relative to Pd) at 40°C for 2 hours before filtration and silica gel purification.
Protocol 2: Post-Coupling Oxidation to Ortho-Sulfonyl Biaryls
The propylsulfanyl group can be selectively oxidized post-coupling to yield a sulfone, a highly sought-after hydrogen-bond acceptor in medicinal chemistry.
Step-by-Step Methodology:
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Preparation: Dissolve the purified biaryl thioether (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0°C.
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Oxidation: Add m-CPBA (77% purity, 2.5 equiv) portion-wise. Allow the reaction to warm to room temperature over 4 hours.
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Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The starting thioether (high R_f) will first convert to a highly polar sulfoxide intermediate (baseline R_f). As oxidation proceeds, the sulfoxide converts to the final sulfone (intermediate R_f). The complete disappearance of the baseline sulfoxide spot validates the completion of the exhaustive oxidation.
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Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to remove m-CBA. Extract, dry over Na₂SO₄, and concentrate.
Caption: End-to-end synthetic workflow from cross-coupling to post-synthetic sulfone oxidation.
Handling, Storage, and EHS
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Storage: Store under an inert atmosphere (Argon or N₂) at 2–8°C. Prolonged exposure to ambient air and light can lead to slow, spontaneous oxidation of the thioether to the corresponding sulfoxide.
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Handling: Alkyl aryl sulfides can act as skin sensitizers. Handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles). Avoid exposure to strong oxidizing agents until controlled oxidation is desired.
References
- BLD Pharm. "4,4,5,5-Tetramethyl-2-(2-(propylthio)phenyl)-1,3,2-dioxaborolane Product Specifications". BLD Pharm.
- ChemicalBook. "2-(1-Propylsulfanyl)phenylboronic acid pinacol ester | 2377611-93-1". ChemicalBook.
- Li, Y., Liou, Y. C., Chen, X. & Ackermann, L. "Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality". Chem. Sci. 13, 4088–4094 (2022).
